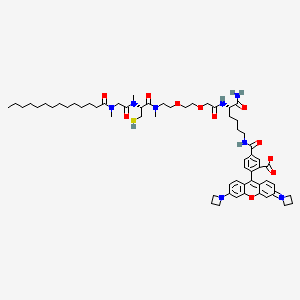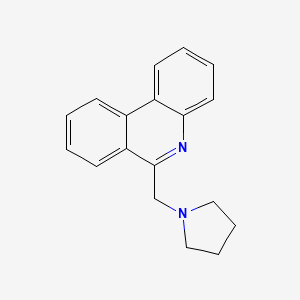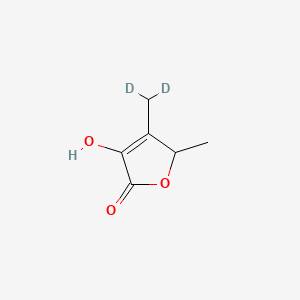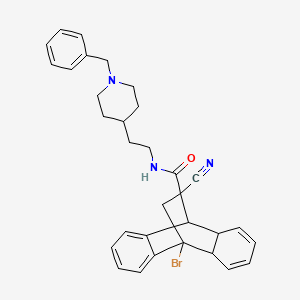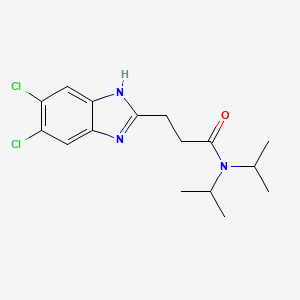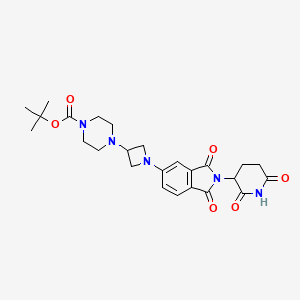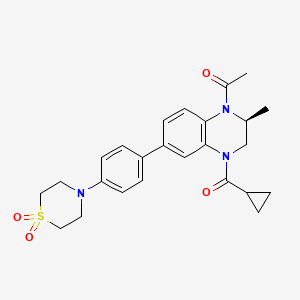
Pulegone-d8
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pulegone-d8 is a deuterated form of pulegone, a naturally occurring monoterpene ketone found in the essential oils of various plants, particularly those in the mint family (Lamiaceae). The deuterium labeling in this compound makes it a valuable compound for scientific research, particularly in the fields of pharmacokinetics and metabolic studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Pulegone-d8 can be synthesized through the hydrogenation of pulegone using deuterium gas. The reaction typically involves the use of a palladium or platinum catalyst under controlled temperature and pressure conditions. The deuterium atoms replace the hydrogen atoms in the pulegone molecule, resulting in the formation of this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves the large-scale hydrogenation of pulegone using deuterium gas. The process requires specialized equipment to handle deuterium and ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Pulegone-d8 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form menthone-d8 and menthol-d8.
Reduction: The compound can be reduced to form isothis compound.
Substitution: this compound can undergo substitution reactions where the deuterium atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Various reagents, depending on the desired substitution, can be used under appropriate conditions.
Major Products
- Various substituted this compound derivatives from substitution reactions.
Menthone-d8: and from oxidation.
Isothis compound: from reduction.
Aplicaciones Científicas De Investigación
Pulegone-d8 is extensively used in scientific research due to its unique properties:
Chemistry: Used as a tracer in reaction mechanisms and studies involving deuterium isotope effects.
Biology: Helps in understanding metabolic pathways and enzyme interactions.
Medicine: Utilized in pharmacokinetic studies to track the absorption, distribution, metabolism, and excretion of drugs.
Industry: Employed in the development of new synthetic methodologies and the study of reaction kinetics.
Mecanismo De Acción
The mechanism of action of pulegone-d8 involves its interaction with various molecular targets and pathways. In biological systems, this compound can inhibit certain enzymes, affecting metabolic pathways. The deuterium atoms in this compound can alter the compound’s pharmacokinetics, leading to differences in absorption, distribution, metabolism, and excretion compared to non-deuterated pulegone.
Comparación Con Compuestos Similares
Similar Compounds
Pulegone: The non-deuterated form of pulegone.
Menthone: A related monoterpene ketone.
Menthol: A monoterpene alcohol derived from menthone.
Uniqueness
Pulegone-d8 is unique due to its deuterium labeling, which provides distinct advantages in scientific research. The presence of deuterium atoms allows for more precise tracking in metabolic studies and can lead to differences in reaction kinetics and mechanisms compared to non-deuterated compounds.
Propiedades
Fórmula molecular |
C10H16O |
|---|---|
Peso molecular |
160.28 g/mol |
Nombre IUPAC |
(3R)-2,2-dideuterio-6-(1,1,1,3,3,3-hexadeuteriopropan-2-ylidene)-3-methylcyclohexan-1-one |
InChI |
InChI=1S/C10H16O/c1-7(2)9-5-4-8(3)6-10(9)11/h8H,4-6H2,1-3H3/t8-/m1/s1/i1D3,2D3,6D2 |
Clave InChI |
NZGWDASTMWDZIW-IJLHJJQBSA-N |
SMILES isomérico |
[2H]C1([C@@H](CCC(=C(C([2H])([2H])[2H])C([2H])([2H])[2H])C1=O)C)[2H] |
SMILES canónico |
CC1CCC(=C(C)C)C(=O)C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


